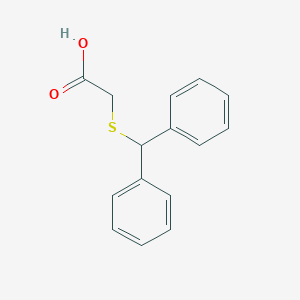

2-(苯甲基硫代)乙酸

概述

描述

2-(Benzhydrylthio)acetic acid, also known as 2-(Benzhydrylthio)acetic acid, is a useful research compound. Its molecular formula is C15H14O2S and its molecular weight is 258.3 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Benzhydrylthio)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Benzhydrylthio)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzhydrylthio)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

促智、抗缺氧和合成代谢活性:2-(苯甲基硫代)乙酸的衍生物,特别是 2-(苯甲酰氨基)(1-R-2-氧代吲哚啉-3-亚烷基)乙酸,表现出促智(增强认知)、抗缺氧(防止缺氧)和合成代谢(促进细胞生长)活性 (S. Kolisnyk 等,2018).

生物活性:2-(4-R-5-(噻吩-2-基)-4H-1,2,4-三唑-3-基)硫代)乙酸的酯类表现出一系列生物活性,包括镇痛(止痛)、抗精神病(精神病治疗)、利尿(增加尿液产生)、抗炎、轻度抗菌等 (V. A. Salionov, 2015).

莫达非尼的不对称合成:2-(苯甲基硫代)乙酸及其衍生物的氧化用于莫达非尼的不对称合成,莫达非尼是一种用于治疗睡眠障碍的药物 (James Ternois 等,2007).

生物还原抗肿瘤剂:涉及 2-(苯甲基硫代)乙酸的乙酸酐充当合成新的潜在生物还原抗肿瘤剂的无痕活化剂 (Eamonn Joyce 等,2011).

预防白内障发展:[1,2,4]三嗪并[4,3-a]苯并咪唑的乙酸衍生物已被发现,当用作滴眼液时,可有效预防严重半乳糖血症大鼠的白内障发展 (F. Da Settimo 等,2001).

芳香酸生产和醋酸纤维素制造:乙酸脱水在生产对苯二甲酸等芳香酸和制造醋酸纤维素中具有重要意义 (I. Chien 等,2004).

安全和危害

作用机制

Target of Action

It is known that this compound is a derivative of modafinil , a wake-promoting agent that primarily targets the dopamine transporter, inhibiting the reuptake of dopamine and increasing its availability in the brain .

Mode of Action

As a modafinil derivative, it may share a similar mechanism, interacting with its targets to increase the availability of dopamine in the brain . This results in enhanced wakefulness and alertness .

Biochemical Pathways

Given its potential similarity to modafinil, it may influence the dopaminergic pathways, leading to increased dopamine availability .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity, as indicated by the Log Po/w value, suggests it may have good bioavailability .

Result of Action

As a derivative of modafinil, it may potentially enhance wakefulness and alertness by increasing dopamine availability in the brain .

生化分析

Biochemical Properties

The biochemical properties of 2-(Benzhydrylthio)acetic acid are not well-studied. It is known that the compound is involved in several reactions. For instance, it is used in the synthesis of modafinil analogs

Molecular Mechanism

It is known to participate in the synthesis of modafinil analogs

属性

IUPAC Name |

2-benzhydrylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHFEDOFDBZPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366464 | |

| Record name | 2-[(Diphenylmethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-22-8 | |

| Record name | 2-[(Diphenylmethyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzhydrylsulfanylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Diphenylmethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZHYDRYLSULFANYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGH8L3D5QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(benzhydrylthio)acetic acid in pharmaceutical chemistry?

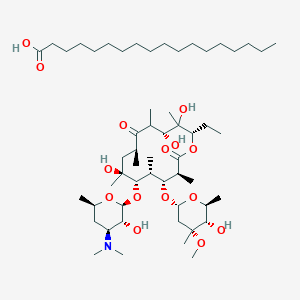

A1: 2-(Benzhydrylthio)acetic acid serves as a crucial starting material in the synthesis of modafinil and its structural analogs []. Modafinil is a wakefulness-promoting agent used to treat conditions like narcolepsy. The research paper highlights a novel approach to synthesizing modafinil derivatives by utilizing functionalized silica-based mesoporous MCM-41 as a catalyst for the asymmetric sulfoxidation of 2-(benzhydrylthio)acetic acid []. This method holds promise for developing more efficient and enantioselective synthetic routes for modafinil and its derivatives, potentially leading to improved therapeutic options.

Q2: How does the research paper utilize 2-(benzhydrylthio)acetic acid to contribute to modafinil research?

A2: The research paper focuses on developing a novel nanocatalyst for the asymmetric sulfoxidation of sulfides, using 2-(benzhydrylthio)acetic acid as a model substrate []. By successfully oxidizing this compound, the researchers demonstrate the efficacy of their catalyst in producing modafinil and its derivatives. This research contributes significantly to the field by exploring new synthetic pathways for modafinil, potentially leading to more cost-effective and environmentally friendly production methods. Additionally, the ability to control the enantioselectivity of the reaction opens up possibilities for synthesizing novel modafinil derivatives with potentially enhanced pharmacological profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)